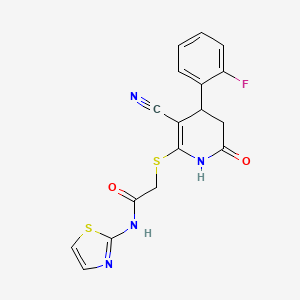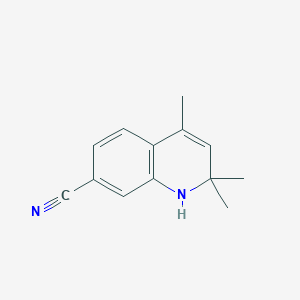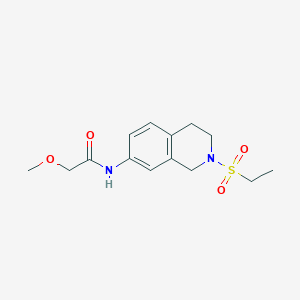
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains an ethylsulfonyl group and a methoxyacetamide group . These groups could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoquinoline ring system, the ethylsulfonyl group, and the methoxyacetamide group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the ethylsulfonyl group might be susceptible to nucleophilic attack, and the isoquinoline ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethylsulfonyl and methoxyacetamide groups might affect its solubility, while the isoquinoline ring might influence its stability .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Broad-Spectrum Antibacterial Applications : The compound's synthesis and structure have been explored in the context of developing broad-spectrum antibacterial agents. It's a key intermediate in the synthesis of potent antibacterial compounds effective against resistant organisms like MRSA (Hashimoto et al., 2007).
Intramolecular Cyclization and Synthesis Techniques
- Synthesis of Tetrahydroisoquinolines : Research shows the use of intramolecular cyclization for synthesizing tetrahydroisoquinolines (TIQs), indicating a potential route for developing this compound (Shinohara et al., 1998).
Isoquinoline Derivatives
- Development of Histone Deacetylase Inhibitors : Isoquinoline derivatives like this compound have been studied for their potential as histone deacetylase inhibitors, showing promise in suppressing the growth of cancer cells, particularly in prostate cancer (Liu et al., 2015).
Enzyme Inhibitory Potency
- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : Some isoquinoline compounds have been evaluated for their inhibitory potency against PNMT, an enzyme involved in neurotransmitter synthesis. This points to potential applications in neurological disorders (Grunewald et al., 2005).
Antitumor Activity
- Potential in Cancer Research : Synthesized methoxy‐indolo[2,1‐a]isoquinolines, structurally related to this compound, have shown significant antitumor activity in cell cultures, suggesting a role in cancer research (Ambros et al., 1988).
Molecular Docking and Binding Studies
- Insights into Molecular Interactions : Studies on similar compounds offer insights into molecular interactions and binding patterns, which are crucial for designing targeted therapies (Grunewald et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)16-7-6-11-4-5-13(8-12(11)9-16)15-14(17)10-20-2/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOSZRAWNXCHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880956.png)
![Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2880958.png)
![Tert-butyl 6-hydroxy-4-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,4-diazepane-1-carboxylate](/img/structure/B2880959.png)
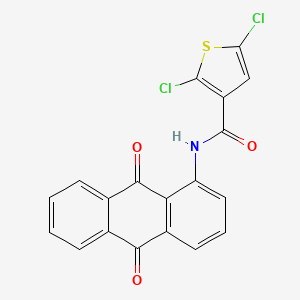
![3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2880967.png)

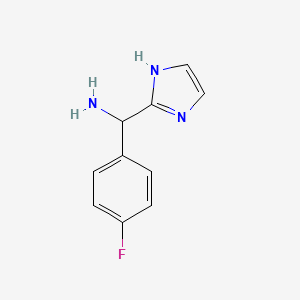

![N-([3,3'-bipyridin]-5-ylmethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2880972.png)
![2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2880973.png)


